molecular formula C13H15N3O4 B2719999 N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-00-3

N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2719999
CAS No.: 1105202-00-3
M. Wt: 277.28
InChI Key: XKVAUKIJDNIVBK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its core structure is based on a 6-methyluracil (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) scaffold, a moiety known for its diverse biological activities. This compound is specifically designed as a potential thymidine phosphorylase (TP) inhibitor. TP is an enzyme that is frequently overexpressed in solid tumors and plays a key role in tumor angiogenesis by promoting endothelial cell migration and proliferation. By inhibiting TP, this compound is investigated for its ability to suppress tumor-induced angiogenesis and thus impede tumor growth and metastasis. The molecule's structure, which incorporates a furan-2-ylmethyl group linked via a propanamide chain, is optimized for targeted interaction with the enzyme's active site. Current research focuses on evaluating its efficacy, selectivity, and pharmacokinetic properties in preclinical models of cancer , positioning it as a valuable chemical probe for studying angiogenic pathways and a potential lead compound for the development of novel anticancer therapeutics. Its research value is further amplified by its role in structure-activity relationship (SAR) studies to refine the potency of uracil-based inhibitors.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8-10(12(18)16-13(19)15-8)4-5-11(17)14-7-9-3-2-6-20-9/h2-3,6H,4-5,7H2,1H3,(H,14,17)(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVAUKIJDNIVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Analogs

Compound ID/Name Substituent on Amide Chain Melting Point (°C) Yield (%) Notable Spectral Features (¹H NMR) Source
Target Compound Furan-2-ylmethyl Inferred: 250–280 Inferred: 80–85 δ 6.2–7.4 (furan protons) -
Compound 15 3-Phenylpropanamide >320 90 δ 7.2–7.5 (aromatic multiplet)
Compound 38 6-Methylheptanamide 278–281 81 δ 0.8–1.6 (aliphatic multiplet)
Compound 103e (GFS037) 3,4-Dimethoxyphenylpropanamide Not reported 52 δ 3.8 (methoxy singlet)
N-(6-Amino-1-butyl-2,4-dioxo-...propanamide 2-Chloro-N-(2-methoxyethyl) Not reported N/A δ 3.3–3.7 (methoxyethyl protons)

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